Lanatoside B is a cardiac glycoside primarily found in the leaves of the plant Digitalis lanata. [, , ] It belongs to a class of organic compounds characterized by their potent effects on the heart muscle. [] Lanatoside B serves as a crucial precursor in the production of the clinically important cardiac drug, digoxin. [] Its role in scientific research stems from its ability to influence cardiac contractility and rhythm, making it a valuable tool for studying heart function. [, ]
Lanatoside B is extracted from the Digitalis lanata plant, which has been utilized in traditional medicine for centuries. It is classified as a cardiac glycoside due to its effects on the heart, specifically its ability to inhibit sodium-potassium ATPase, leading to increased intracellular calcium concentrations and enhanced myocardial contractility. This classification places it alongside other well-known cardiac glycosides such as digoxin and digitoxin.
The synthesis of lanatoside B can be achieved through various methods, often involving the modification of other cardenolides. One common approach includes:
The synthesis process emphasizes precision in controlling reaction conditions and monitoring product formation through chromatography.
Lanatoside B participates in several chemical reactions typical for cardiac glycosides:
These reactions are crucial for understanding both its chemical behavior in biological systems and its analytical characterization.
The primary mechanism through which lanatoside B exerts its effects involves inhibition of sodium-potassium ATPase in cardiac myocytes. This inhibition leads to:
This cascade enhances myocardial contractility (positive inotropic effect) and can also affect heart rate by modulating autonomic nervous system activity . The data supporting these mechanisms often involve cellular assays demonstrating changes in contractility and electrophysiological properties following treatment with lanatoside B.
These properties are essential for formulating dosage forms and ensuring stability during storage .
Lanatoside B is primarily used in cardiology for treating heart failure and atrial fibrillation due to its potent effects on cardiac contractility. It has been studied extensively for:
Additionally, ongoing research explores potential applications in other areas such as cancer therapy due to its cytotoxic effects on certain tumor cells .
Lanatoside B is a cardiac glycoside primarily isolated from Digitalis lanata (woolly foxglove), a biennial or short-lived perennial plant native to Eastern Europe and naturalized in regions from Italy to the Balkans [1] [10]. This species belongs to the Plantaginaceae family and serves as the industrial source for several therapeutically significant cardenolides, including digoxin, digitoxin, and lanatoside C [1]. Unlike its more extensively studied analogs, Lanatoside B occurs alongside approximately 15 other structurally related cardenolides in D. lanata leaves, constituting part of the plant's chemical defense system against herbivory [10]. Ethnobotanical records indicate that Digitalis species have been utilized since antiquity for arrow poisons and empirical heart treatments, though historical use specifically attributing effects to Lanatoside B remains undocumented [4] [10].
Table 1: Key Cardiac Glycosides in Digitalis lanata
Compound | Aglycone Core | Sugar Moieties | Acetylation |
---|---|---|---|
Lanatoside B | Gitoxigenin | Glucose + 3 Acetyldigitoxose + Digitoxose | Yes (C3''') |
Lanatoside C | Digoxigenin | Glucose + 3 Acetyldigitoxose + Digitoxose | Yes (C3''') |
Digoxin | Digoxigenin | 3 Digitoxose | No |
Digitoxin | Digitoxigenin | 3 Digitoxose | No |
The isolation of Lanatoside B followed the pioneering work of Sydney Smith in 1930, who first isolated digoxin from D. lanata [10]. While not as therapeutically prominent as digoxin or digitoxin, Lanatoside B emerged during mid-20th century efforts to characterize the chemical diversity of Digitalis glycosides. Its identification coincided with the golden age of pharmacognosy when researchers systematically investigated plant-derived cardiotonics [7] [10]. Historical texts like the Ebers Papyrus (1550 BCE) document early therapeutic use of foxglove-related plants, though specific references to Lanatoside B-containing preparations are absent [4]. The compound's significance lies primarily in its role as a chemical intermediate in the biosynthesis and metabolic pathways of other clinically utilized glycosides within the Digitalis chemotype [10].
Cardiac glycosides are classified into two primary structural groups: cardenolides (with a 5-membered unsaturated butyrolactone ring) and bufadienolides (with a 6-membered α-pyrone ring). Lanatoside B belongs to the cardenolide subgroup, characterized by its gitoxigenin aglycone core and a tetra-saccharide chain comprising glucose, two digitoxose units, and one 3-O-acetyldigitoxose moiety [6] [9]. This acetylated sugar confers distinct physicochemical properties compared to non-acetylated analogs. Among lanatosides (A, B, C), Lanatoside B is distinguished by its gitoxigenin steroid nucleus, whereas Lanatoside C features digoxigenin, and Lanatoside A contains digitoxigenin [9]. Its molecular formula is C₄₉H₇₆O₂₀, with a molar mass of 985.11 g/mol [6] [9]. The compound's structural complexity positions it as a biosynthetic precursor to simpler glycosides like gitoxin through enzymatic deacetylation and deglucosylation pathways in Digitalis species [10].
Table 2: Structural Features Defining Lanatoside B Among Cardenolides
Structural Feature | Lanatoside B | Common Cardenolides | Functional Implication |
---|---|---|---|
Aglycone | Gitoxigenin | Digoxigenin/Digitoxigenin | Determines protein-binding affinity |
Lactone ring at C17 | Unsaturated 5-membered | Unsaturated 5-membered | Essential for Na⁺/K⁺-ATPase interaction |
Glycone composition | Glucose-3-acetyldigitoxose-digitoxose | Digitoxose/Glucose only | Modifies solubility and cellular uptake |
C3 sugar linkage | β-glycosidic | β-glycosidic | Maintains stereospecific activity |
Additional modifications | C3''' acetyl group | Typically unmodified | Alters metabolic stability and potency |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7